ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(pyridin-3-ylmethylamino)benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)19-14-25-20-17-8-4-3-7-16(17)9-10-18(20)21(19)24-13-15-6-5-11-23-12-15/h3-12,14H,2,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPVPXBNMCBCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-pyridylmethylamine with a benzo[h]quinoline derivative, followed by esterification to introduce the ethyl carboxylate group . Industrial production methods often employ microwave irradiation or solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro groups to amino groups.
Scientific Research Applications
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Structural Features :
- Benzo[h]quinoline core: A fused bicyclic system providing rigidity and planar aromaticity, which enhances interactions with biological targets like enzymes or receptors .
- (3-Pyridylmethyl)amino group at C-4: The pyridine ring contributes basicity and π-π stacking interactions, while the methylene linker allows conformational flexibility for target binding .
Synthesis :
The compound is synthesized via multi-step protocols involving:
Friedel-Crafts acylation to construct the benzo[h]quinoline scaffold (e.g., starting from ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate) .
Nucleophilic substitution or Pd-mediated coupling to introduce the (3-pyridylmethyl)amino group at C-4 .
The following table compares ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate with analogous quinoline-3-carboxylates, highlighting structural variations, physicochemical properties, and biological activities:
Key Comparative Insights:
Substituent Effects on Bioactivity: The sulphamoylphenyl group in ethyl 4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate enables potent carbonic anhydrase inhibition due to its zinc-binding capability . Trifluoromethyl (CF₃) and cyano (CN) groups enhance lipophilicity and metabolic stability, as seen in compounds targeting PDE5 or kinases . The pyridylmethyl group in the target compound may favor interactions with nicotinic acetylcholine receptors or kinases, akin to imatinib hybrids .
Synthetic Flexibility :
- Compounds with chlorobenzyl or methoxybenzyl groups (e.g., ) are synthesized via nucleophilic aromatic substitution, while pyrimidine-pyridyl analogs require Pd-mediated cross-coupling .
Biological Performance: While the target compound lacks explicit activity data, its structural analogs show IC₅₀ values in the nanomolar to micromolar range for enzymes (e.g., PDE5, carbonic anhydrase) and cancer cell lines .
Biological Activity
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a pyridylmethyl amino substituent. This structural configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. A study on related quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro against various cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Effects : Quinoline derivatives have been noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited .
- Anti-inflammatory Properties : Some studies have indicated that quinoline derivatives can modulate inflammatory pathways. The inhibition of nitric oxide production in immune cells has been observed in related compounds, hinting at potential anti-inflammatory effects for this compound as well .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the pyridylmethyl group is significant as it may enhance binding affinity to biological targets, potentially increasing the compound's potency.
| Structural Feature | Activity Implication |
|---|---|
| Quinoline Core | Associated with anticancer and antimicrobial activity |
| Ethyl Ester Group | May enhance bioavailability and solubility |
| Pyridylmethyl Amino Group | Potentially increases target binding affinity |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various quinoline derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study reported IC50 values indicating significant potency, suggesting that this compound could be developed as a lead compound for anticancer therapy .
- Inhibition of Sirtuins : Another research effort focused on the mechanism of action for quinoline derivatives indicated that they might inhibit sirtuin proteins, which are implicated in cancer progression and inflammation. This mechanism could provide a pathway for further exploration of this compound's therapeutic potential .
- Antimicrobial Evaluation : In vitro studies have shown that related compounds exhibit moderate to high antimicrobial activity against various pathogens. Although specific data on this compound is still emerging, these findings support further investigation into its antimicrobial properties .
Q & A
What are the key considerations for optimizing the synthesis of ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate to achieve high yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like BINAP enhance cross-coupling reactions .
- Reaction Conditions: Reflux in anhydrous toluene under argon ensures inert conditions, minimizing side reactions. Reaction times (4–6 hours) and stoichiometric ratios of precursors (e.g., 3-pyridylmethylamine derivatives) are critical .
- Purification: Column chromatography with gradients of petroleum ether/ethyl acetate removes unreacted starting materials. Recrystallization improves purity .
Advanced Note: Microwave-assisted synthesis or solvent-free conditions may reduce reaction times and improve yields .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., ester, pyridylmethylamino) and confirms substitution patterns .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 365.4 for C₂₀H₁₉N₃O₄) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinoline core) .
How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target specificity?
Methodological Answer:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., CF₃): Improve metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinases) .
- Methoxy Groups: Enhance solubility and modulate π-π stacking with aromatic residues in target proteins .
- SAR Workflow:
- Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -F, -Cl).
- Test activity in biochemical assays (e.g., enzyme inhibition).
- Use molecular docking to correlate substituent positioning with binding affinity .
What strategies resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Control variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and compound solubility .
- Dose-Response Analysis: Use IC₅₀/EC₅₀ values to compare potency thresholds across studies .
- Orthogonal Assays: Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill assays .
What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Anticancer Activity: MTT assay in cancer cell lines (e.g., A549, HepG2) with doxorubicin as a positive control .
- Antimicrobial Testing: Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays for topoisomerase II or kinase inhibition .
How do molecular docking studies inform the compound's mechanism of action?
Methodological Answer:
- Target Identification: Docking into ATP-binding pockets of kinases (e.g., EGFR) or DNA-binding sites of topoisomerases predicts inhibitory activity .
- Binding Mode Analysis: Pyridylmethylamino groups form hydrogen bonds with Asp831 in EGFR, while the quinoline core intercalates DNA .
- Validation: Compare docking scores (e.g., Glide SP) with experimental IC₅₀ values to refine models .
What are the challenges in formulating this compound for pharmacological studies?
Methodological Answer:
- Solubility: Low aqueous solubility due to the hydrophobic quinoline core. Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions .
- Stability: Ester groups may hydrolyze in plasma. Prodrug strategies (e.g., methyl ester analogs) improve bioavailability .
- Toxicity Screening: Assess hepatotoxicity in HepG2 cells and hemolytic activity in RBCs before in vivo testing .
How does the compound's toxicity profile in vitro compare to in vivo models?
Methodological Answer:
- In Vitro: Use MTT assays and Ames tests for acute toxicity and mutagenicity .
- In Vivo: Rodent studies (e.g., LD₅₀ in mice) evaluate systemic toxicity. Discrepancies often arise due to metabolic activation (e.g., cytochrome P450) in vivo .
- Mitigation: Structure modifications (e.g., replacing -CF₃ with -CH₃) reduce off-target effects .
What are the comparative advantages of this quinoline derivative over classical analogs like chloroquine?
Methodological Answer:
- Target Specificity: The pyridylmethylamino group enhances selectivity for bacterial gyrase over human topoisomerases, reducing side effects .
- Resistance Profile: Fluorinated substituents (e.g., -CF₃) evade efflux pumps in drug-resistant pathogens .
- Synthetic Flexibility: Modular synthesis allows rapid generation of analogs vs. chloroquine’s rigid scaffold .
What computational methods predict metabolic pathways and potential drug-drug interactions?
Methodological Answer:
- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., ester hydrolysis) .
- CYP Inhibition Assays: Fluorescence-based assays with CYP3A4/2D6 isoforms assess interaction risks .
- QSAR Models: Corrogate substituent lipophilicity (ClogP) with metabolic clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
